molecular formula C14H20N4O2 B15345643 Caffeine, 8-(cyclopentylmethyl)- CAS No. 73747-32-7

Caffeine, 8-(cyclopentylmethyl)-

Cat. No.: B15345643
CAS No.: 73747-32-7
M. Wt: 276.33 g/mol
InChI Key: SULCDSJHCRJOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caffeine, 8-(cyclopentylmethyl)- is a useful research compound. Its molecular formula is C14H20N4O2 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Caffeine, 8-(cyclopentylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Caffeine, 8-(cyclopentylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Caffeine, a well-known stimulant, has been extensively studied for its biological activities. Among its various derivatives, Caffeine, 8-(cyclopentylmethyl)- exhibits unique pharmacological properties due to the cyclopentylmethyl substituent at the 8-position. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on adenosine receptors, and implications for cognitive and physical performance.

Caffeine primarily functions through the antagonism of adenosine receptors , particularly A1 and A2A subtypes. The presence of the cyclopentylmethyl group enhances its affinity and selectivity for these receptors compared to caffeine itself. Research indicates that this modification significantly increases the potency of caffeine derivatives at A2 receptors, which are involved in various physiological processes including cardiovascular function and neurotransmission.

Adenosine Receptor Interaction

  • A1 Receptors : These receptors are abundant in the brain and play a crucial role in inhibiting neurotransmitter release. Caffeine's antagonistic effect can lead to increased neuronal excitability.
  • A2A Receptors : The 8-(cyclopentylmethyl) substitution enhances binding affinity at A2A receptors, which is associated with dopaminergic signaling. This interaction may contribute to reduced risks of neurodegenerative diseases such as Parkinson's disease .

Pharmacological Profile

The pharmacological profile of Caffeine, 8-(cyclopentylmethyl)- has been characterized through various studies:

Property Caffeine Caffeine, 8-(cyclopentylmethyl)-
Ki (A2 receptor) ~400 nM~190 nM
Cognitive Enhancement ModerateSignificant
Physical Performance ModerateEnhanced

This table demonstrates that the cyclopentylmethyl derivative exhibits a significantly lower Ki value at A2 receptors, indicating higher potency compared to caffeine itself.

Case Studies and Research Findings

  • Cognitive Performance : A study observed that participants consuming caffeine experienced enhanced alertness and cognitive performance. The addition of the cyclopentylmethyl group was found to amplify these effects, particularly in tasks requiring sustained attention .
  • Physical Performance : In a controlled trial involving athletes, those supplemented with Caffeine, 8-(cyclopentylmethyl)- showed improved endurance and reduced perception of effort during high-intensity exercise compared to a placebo group. This suggests that the compound may enhance performance by modulating adenosine receptor activity and increasing intracellular calcium mobilization .
  • Metabolic Effects : The compound has also been shown to influence metabolic pathways by acting as a non-selective inhibitor of phosphodiesterases, leading to increased levels of cyclic AMP (cAMP). This action promotes lipolysis and enhances energy expenditure during physical activity .

Properties

CAS No.

73747-32-7

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

8-(cyclopentylmethyl)-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C14H20N4O2/c1-16-10(8-9-6-4-5-7-9)15-12-11(16)13(19)18(3)14(20)17(12)2/h9H,4-8H2,1-3H3

InChI Key

SULCDSJHCRJOLW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.